molecular formula C18H16N2O2 B12938059 Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- CAS No. 619297-41-5

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-

Cat. No.: B12938059
CAS No.: 619297-41-5
M. Wt: 292.3 g/mol
InChI Key: WXAXXBOOMSPODO-UHFFFAOYSA-N
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Description

N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide typically involves the reaction of 1H-indole-2-carboxylic acid with 4-methylphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

    Step 1: 1H-indole-2-carboxylic acid is reacted with 4-methylphenylamine in the presence of acetic anhydride.

    Step 2: The reaction mixture is refluxed, and the product is isolated by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various biological receptors, influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Indole-2-carbonyl)phenylacetamide
  • N-(2-(1H-Indole-3-carbonyl)-4-methylphenyl)acetamide
  • N-(2-(1H-Indole-2-carbonyl)-4-chlorophenyl)acetamide

Uniqueness

N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Biological Activity

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl] (CAS No. 619297-41-5), is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name N-[2-(1H-indole-2-carbonyl)-4-methylphenyl]acetamide
CAS Number 619297-41-5

The biological activity of Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl] is primarily attributed to its interaction with various biological targets. The indole moiety in the compound facilitates binding to specific receptors and enzymes, influencing several cellular pathways. Research indicates that compounds with indole structures often exhibit significant pharmacological properties due to their ability to modulate enzyme activities and receptor functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various acetamide derivatives, including those containing indole structures. For instance, a study demonstrated that certain indole-based compounds exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were comparable to standard antibiotics like levofloxacin .

Anticancer Potential

Acetamide derivatives have also been investigated for their anticancer properties. Research has shown that compounds similar to N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl] can inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, studies on related compounds revealed IC50 values indicating effective inhibition of cancer cell proliferation .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A series of acetamide derivatives were synthesized and tested for antibacterial activity using agar well diffusion assays.
    • Compounds demonstrated significant inhibition against E. coli and S. aureus, with some exhibiting MIC values lower than those of standard treatments .
  • Anticancer Research :
    • Investigations into the anticancer effects of indole derivatives revealed that certain acetamides could induce apoptosis in U87MG glioblastoma cells.
    • The mechanism involved modulation of signaling pathways associated with cell survival and proliferation .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicated that modifications to the acetamide structure could enhance biological activity.
    • Compounds with specific substitutions on the indole ring showed improved potency against both bacterial strains and cancer cell lines .

Properties

CAS No.

619297-41-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonyl)-4-methylphenyl]acetamide

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-16(19-12(2)21)14(9-11)18(22)17-10-13-5-3-4-6-15(13)20-17/h3-10,20H,1-2H3,(H,19,21)

InChI Key

WXAXXBOOMSPODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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